N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide

Lipophilicity Drug-likeness Physicochemical Properties

This p-tolyl morpholinoethyl benzamide is a strategic screening candidate for CNS kinase panels (GSK-3β, CDK5, LRRK2). The meta-CF₃ pharmacophore, XLogP3 3.6, and TPSA 41.6 Ų balance potency with BBB permeability. Its +0.6 log unit lipophilicity over the 4-methoxyphenyl analog enables systematic SAR, making it ideal for proprietary lead expansion beyond crowded biaryl inhibitor space. Secure this key intermediate.

Molecular Formula C21H23F3N2O2
Molecular Weight 392.422
CAS No. 899744-76-4
Cat. No. B2590552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide
CAS899744-76-4
Molecular FormulaC21H23F3N2O2
Molecular Weight392.422
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3
InChIInChI=1S/C21H23F3N2O2/c1-15-5-7-16(8-6-15)19(26-9-11-28-12-10-26)14-25-20(27)17-3-2-4-18(13-17)21(22,23)24/h2-8,13,19H,9-12,14H2,1H3,(H,25,27)
InChIKeyJJUPYOCWEHDRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide (CAS 899744-76-4): Sourcing & Differentiation Guide


N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 3-(trifluoromethyl)benzamide core, a morpholinoethyl linker, and a p-tolyl substituent [1]. This structure is representative of the trifluoromethyl-substituted benzamide class, which has been broadly explored in kinase inhibitor programs [2]. The compound is primarily offered as a research-grade screening tool by commercial vendors and is identified by PubChem CID 16813198 [1].

Why Trifluoromethylbenzamide Analogs Are Not Interchangeable: The Case of CAS 899744-76-4


Within the class of N-(2-morpholinoethyl)benzamides, simple substituent changes can profoundly alter key drug-like properties. For instance, the p-tolyl group in CAS 899744-76-4 increases calculated lipophilicity (XLogP3-AA = 3.6) compared to more polar analogs like the 4-methoxyphenyl derivative [REFS-1, REFS-2]. In related trifluoromethylbenzamide series, the position of the CF₃ group (meta- vs. para-) is known to influence kinase selectivity and off-target profiles [3]. Consequently, generic substitution with a structurally similar fluorinated benzamide is unreliable without direct comparative data for the specific biological system of interest.

Quantitative Differentiation Evidence for N-(2-Morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide vs. Close Analogs


XLogP3-AA Lipophilicity vs. 4-Methoxyphenyl Analog

The computed octanol-water partition coefficient (XLogP3-AA) for N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide is 3.6, compared to 3.0 for the 4-methoxyphenyl analog (CAS 942011-07-6) [REFS-1, REFS-2]. This +0.6 log unit increase reflects the replacement of the polar methoxy group with a hydrophobic methyl group.

Lipophilicity Drug-likeness Physicochemical Properties

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness

The topological polar surface area (TPSA) of 41.6 Ų for the target compound is identical to that of the 4-methoxyphenyl analog (same linker and core) [REFS-1, REFS-2]. This value falls within the optimal range (<60-70 Ų) for potential blood-brain barrier penetration, supporting its classification as a candidate for CNS-targeted screening.

TPSA Blood-Brain Barrier CNS Penetration

Trifluoromethyl Regioisomer Selectivity Trends in Kinase Inhibition

In related series such as the RAF inhibitors, the 3-(trifluoromethyl)benzamide regioisomer (e.g., RAF709) demonstrates potent, dual BRAF/CRAF inhibition with IC50 values of 0.4 nM and 0.5 nM, respectively [1]. In contrast, the 4-(trifluoromethyl)benzamide regioisomer often displays a different selectivity fingerprint across the kinome. While direct data for CAS 899744-76-4 are not yet published, this established regioisomer effect provides a framework for predicting potential selectivity advantages of the meta-CF3 configuration.

Kinase Selectivity Trifluoromethylbenzamide Regioisomer Differentiation

Structural Novelty and Patent Landscape Differentiation

A Markush analysis of the patent US 2006/0035897, which covers trifluoromethyl-substituted benzamides as kinase inhibitors, reveals that the specific combination of the p-tolyl group with the 3-(trifluoromethyl)benzamide and the flexible ethyl-morpholine linker is not explicitly exemplified [1]. This suggests CAS 899744-76-4 occupies a unique chemical space within the claimed genus, potentially offering a novel starting point for structure-activity relationship (SAR) exploration distinct from the broadly claimed biaryl and fused-ring analogs.

Intellectual Property Patent Analysis Chemical Space

Optimal Application Scenarios for N-(2-Morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide Based on Differentiation Evidence


CNS-Targeted Kinase Profiling Panels

The combination of low TPSA (41.6 Ų) [1] and the meta-trifluoromethylbenzamide kinase pharmacophore motif [2] makes CAS 899744-76-4 a well-suited candidate for inclusion in focused kinase screening panels aimed at CNS targets (e.g., GSK-3β, CDK5, or LRRK2). Its moderate lipophilicity (XLogP3 = 3.6) further supports blood-brain barrier penetration potential, guiding its procurement for neuroscience-focused lead discovery programs [3].

SAR Exploration of Tyl-Substituted Benzamide Regioisomers

As a p-tolyl derivative, this compound enables systematic SAR studies when compared to its 4-methoxyphenyl and unsubstituted phenyl analogs. The +0.6 log unit lipophilicity shift over the methoxy analog allows teams to isolate the effect of aryl ring electronics on target binding and cellular permeability [REFS-1, REFS-4]. This specific comparison is essential for programs optimizing for a balance between potency and physicochemical properties.

Proprietary Lead Expansion in Meta-CF3 Kinase Chemotypes

Given that CAS 899744-76-4 is not specifically exemplified in major patent families covering trifluoromethylbenzamide kinase inhibitors [2], it serves as an attractive starting point for proprietary lead expansion. Industrial research organizations can leverage this compound to develop novel intellectual property around the morpholinoethyl-p-tolyl scaffold, potentially leading to selective inhibitors with unique selectivity profiles distinct from the crowded biaryl kinase inhibitor space.

Quote Request

Request a Quote for N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.